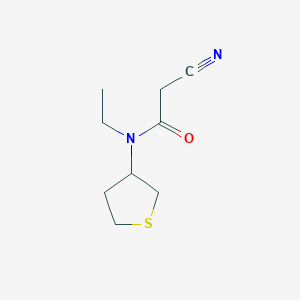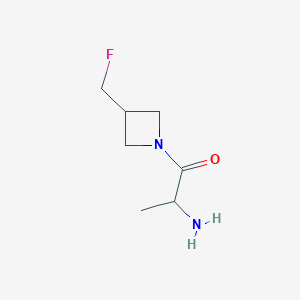
2-Amino-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one
Descripción general
Descripción
2-Amino-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one, often referred to as FMAP, is a novel fluorinated azetidine derivative that has recently been studied for its potential applications in scientific research. This molecule is of interest due to its unique properties, which include a high degree of stability and a low propensity for hydrolysis. Additionally, FMAP has a high affinity for both hydrophobic and hydrophilic molecules, making it an attractive option for a variety of research applications.
Aplicaciones Científicas De Investigación
Synthesis of Antibacterial Agents :
- A study designed m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones, resulting in potent antibacterial activities against both Gram-positive and Gram-negative bacteria. One compound showed significant potency, notably against Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).
- Another research synthesized a series of 7-(3-amino-2-methyl-1-azetidinyl)-1,4-dihydro-6-fluoro-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids, aiming to determine the effects of chirality on potency and efficacy. These compounds showed promising antibacterial activity (Frigola et al., 1995).
Synthesis of Amino Acid Derivatives :
- Research on chiral donor–acceptor azetines has highlighted their role in the synthesis of amino acid derivatives, including peptides and natural products. These azetines, formed via highly enantioselective cycloaddition, were used for coupling with nitrogen and oxygen nucleophiles (Marichev et al., 2019).
Synthesis of Bioactive Compounds :
- The synthesis of cyclic polyamines, important in drug and gene delivery, has been demonstrated using methods involving enzymatic generation of amino aldehydes. This approach offers broad potential for synthesizing diverse polyamine products starting from simple amino alcohols (Cassimjee et al., 2012).
- Another research detailed the synthesis of azetidin-2-ones and their application as a synthon for various biologically important compounds. These compounds have been utilized for synthesizing aromatic beta-amino acids, peptides, and more, leveraging the beta-lactam synthon methods (Deshmukh et al., 2004).
Preparation of β-Lactam Antibiotics :
- A study described the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, highlighting their significant activity against Gram-negative bacteria. These compounds represent a new class of heteroatom-activated beta-lactam antibiotics (Woulfe & Miller, 1985).
Propiedades
IUPAC Name |
2-amino-1-[3-(fluoromethyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN2O/c1-5(9)7(11)10-3-6(2-8)4-10/h5-6H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMPNQWYDBUAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)CF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




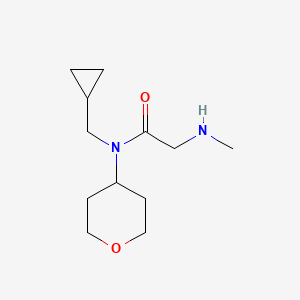


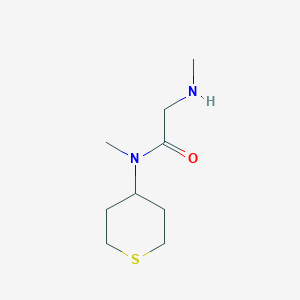





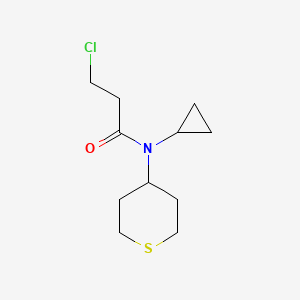
![6-Oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1477637.png)
